An In-depth Technical Guide to 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid, a specialized building block with significant potential in medicinal chemistry and drug development. For researchers and scientists in these fields, understanding the nuanced physicochemical properties, synthetic routes, and reactivity of this molecule is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This document offers a detailed exploration of these aspects, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Strategic Importance of Functionalized Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] The strategic placement of functional groups on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a fundamental aspect of rational drug design.
The subject of this guide, 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid, incorporates three key functionalities that impart unique characteristics:
-
The Boronic Acid Moiety: This functional group is the reactive handle for Suzuki-Miyaura coupling, enabling the facile construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[2]
-
The Fluoro Substituent: The presence of a fluorine atom at the ortho-position significantly influences the electronic properties of the phenyl ring and the acidity of the boronic acid.[3] Fluorine's high electronegativity can impact reaction kinetics and the stability of intermediates. In a drug candidate, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.
-
The Cyano-iso-propyl Group: The 1-cyano-1-methylethyl substituent at the para-position is a lipophilic, polar group that can engage in specific interactions with biological targets. The nitrile group, a versatile functional handle in its own right, can be further elaborated or participate in hydrogen bonding.[4]
The combination of these features makes 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid a valuable building block for creating complex molecular architectures with potential therapeutic applications.
Physicochemical Properties
While specific experimental data for 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is not extensively documented in publicly available literature, its core physicochemical properties can be inferred from its structure and data on analogous compounds.
| Property | Value/Information | Source/Justification |
| CAS Number | 1793003-65-2 | BLDpharm |
| Molecular Formula | C₁₀H₁₁BFNO₂ | BLDpharm |
| Molecular Weight | 207.01 g/mol | BLDpharm |
| Appearance | Expected to be a white to off-white solid. | Based on analogous phenylboronic acids. |
| Melting Point | Not experimentally determined. Likely a high-melting solid, characteristic of arylboronic acids. | For comparison, 4-fluorophenylboronic acid has a melting point of 214-218 °C.[5] |
| Boiling Point | Not applicable; likely to decompose at elevated temperatures. | Common for boronic acids. |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water and nonpolar organic solvents. | General solubility profile for functionalized phenylboronic acids. |
| Stability | Arylboronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines). They can also undergo protodeboronation under certain conditions.[6] | General stability considerations for arylboronic acids. |
| Storage | Store in an inert atmosphere at 2-8°C.[7] | BLDpharm |
Synthesis and Purification
The synthesis of substituted phenylboronic acids typically involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route for 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid.
Step-by-Step Experimental Protocol (Exemplary)
This protocol is a general representation and may require optimization.
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 4-bromo-3-fluoro-alpha,alpha-dimethylphenylacetonitrile in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium suspension.
-
The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
-
Borylation:
-
Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the temperature below -70 °C. The causality for this low temperature is to prevent side reactions and ensure selective borylation.
-
Stir the reaction mixture at -78 °C for several hours, then allow it to warm to room temperature overnight.
-
-
Hydrolysis and Isolation:
-
Carefully quench the reaction by pouring it into a cold, dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol mixture) or by column chromatography on silica gel.
-
Analytical Characterization
A comprehensive characterization of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is essential to confirm its identity and purity. The following techniques are standard for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organoboron compounds.[8]
-
¹H NMR: Will show characteristic signals for the aromatic protons and the methyl protons of the cyano-iso-propyl group. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: Will provide information on the number and chemical environment of the carbon atoms. The carbon attached to the boron atom may show a broad signal.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, and its chemical shift will be indicative of its electronic environment.[9]
-
¹¹B NMR: This technique is specific for the boron nucleus and will show a characteristic chemical shift for a boronic acid, typically in the range of 27-33 ppm.[10] It is advisable to use quartz NMR tubes to avoid a broad signal from the borosilicate glass of standard tubes.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[12] However, boronic acids can form trimetric anhydrides (boroxines), which can complicate the mass spectrum.[13]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the boronic acid hydroxyl groups.
-
C≡N stretch: A sharp absorption around 2230 cm⁻¹ indicates the presence of the nitrile group.
-
B-O stretch: A strong band in the 1300-1400 cm⁻¹ region is typical for the boron-oxygen bond.
Stability and Storage
Arylboronic acids require careful handling and storage to maintain their integrity.
-
Dehydration: The primary degradation pathway for boronic acids is the loss of water to form the corresponding cyclic trimer, known as a boroxine. This process is often reversible upon treatment with water.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which can occur under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[14]
-
Storage Recommendations: To minimize degradation, 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[7]
Applications in Medicinal Chemistry
The unique combination of functional groups in 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid makes it a highly attractive building block for the synthesis of biologically active molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to form C-C bonds.[1]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The ortho-fluoro substituent can influence the efficiency of the transmetalation step in the catalytic cycle, potentially requiring optimization of reaction conditions (e.g., choice of palladium catalyst, ligand, and base). The cyano-iso-propyl group is generally well-tolerated in these reactions.
Role in Drug Design
The incorporation of the 4-(1-Cyano-1-methylethyl)-2-fluorophenyl moiety into a drug candidate can offer several advantages:
-
Modulation of Physicochemical Properties: The fluorine and cyano-iso-propyl groups can be used to fine-tune properties such as lipophilicity, metabolic stability, and binding interactions.
-
Vector for Further Functionalization: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a point for further chemical modification.
-
Potential for Improved Pharmacokinetics: The unique electronic and steric features of this substituent may lead to favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Safety and Handling
As a laboratory chemical, 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid should be handled with appropriate safety precautions.
-
Hazard Identification: The available safety data sheet (SDS) for a related compound, 4-cyano-2-fluorophenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is a sophisticated and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a reactive boronic acid handle, an electron-withdrawing fluoro substituent, and a polar, lipophilic cyano-iso-propyl group provides a powerful tool for the synthesis of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of the next generation of therapeutic agents.
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